[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate
Description
The compound [(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate features a bicyclo[3.1.0]hexane core with specific stereochemistry (1R,5S). Key structural attributes include:
- 6-Methyl benzoate ester: Introduces lipophilicity and modulates metabolic stability.
- Bicyclic framework: Confers rigidity, affecting conformational flexibility and binding to biological targets.
Properties
IUPAC Name |
[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-10-6-11-12(7-10)13(11)8-17-14(16)9-4-2-1-3-5-9/h1-5,10-13,15H,6-8H2/t10?,11-,12+,13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAGQZAQKPRLU-UNTZMWQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2COC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2COC(=O)C3=CC=CC=C3)CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by functionalization to introduce the hydroxy and benzoate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoate ester may produce an alcohol.
Scientific Research Applications
[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues of Bicyclo[3.1.0]hexane Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Functional Group Variations
- Ester Groups: The target’s benzoate ester (vs.
- Nitrogen vs. Oxygen in the Ring : Azabicyclo analogs (e.g., ) exhibit altered electronic properties and basicity compared to the target’s oxygen-containing core, affecting solubility and target binding.
- Hydroxy vs. Amino Groups: The 3-hydroxy group in the target may confer different hydrogen-bonding profiles compared to amino-substituted analogs (), influencing interactions with enzymes or receptors.
Stereochemical Considerations
- The (1R,5S) configuration in the target contrasts with (1S,5R) in and (1S,2S,4S,5R) in . Such stereochemical differences can drastically alter biological activity, as seen in protease inhibitors like Narlaprevir ().
Biological Activity
[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]methyl benzoate is a bicyclic organic compound notable for its unique structure and potential biological activities. It is classified under the CAS number 158262-81-8 and has garnered attention in medicinal chemistry due to its interactions with various biological targets.
Structural Characteristics
The compound features a bicyclic core structure, which enhances its ability to interact with biological molecules. The presence of the hydroxy and benzoate functional groups contributes to its chemical reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 158262-81-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure allows for high specificity in binding, modulating the activity of these targets and influencing various biochemical pathways.
Potential Biological Activities
Research indicates that compounds with similar bicyclic structures may exhibit a range of biological activities, including:
- Antimicrobial effects : Bicyclic compounds have been shown to possess antimicrobial properties, potentially making them candidates for treating infections.
- Analgesic properties : Similar structures have been explored as opioid receptor ligands, suggesting potential use in pain management.
- Anti-inflammatory effects : Compounds with similar functionalities have demonstrated anti-inflammatory activities in preclinical studies.
Case Study 1: Opioid Receptor Ligands
A study focused on 3-azabicyclo[3.1.0]hexane compounds revealed their potential as μ-opioid receptor ligands for treating pruritus in dogs. This study highlighted the significance of structural modifications on binding affinity and selectivity towards opioid receptors, which could be relevant for this compound as well .
Case Study 2: Synthesis and Evaluation
Research on the synthesis of bicyclo[3.1.0]hexanes has demonstrated efficient methods for creating compounds with diverse biological activities. The synthesis involved (3 + 2) annulation reactions that yielded high-purity products suitable for medicinal chemistry applications . This approach may be adapted for the synthesis of this compound, allowing for exploration of its biological properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,5S)-Bicyclo[3.1.0]hexan-3-ol | Lacks benzoate group | Antimicrobial properties reported |
| Bicyclo[3.3.1]nonanes | Different ring size | Diverse pharmacological activities |
| Bicyclo[2.1.1]hexanes | Smaller bicyclic structure | Limited studies on biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
